

Depropylamino Hydroxy Propafenone-d5 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Depropylamino Hydroxy
Propafenone-d5*

Cat. No.: *B584964*

[Get Quote](#)

An In-Depth Technical Guide to **Depropylamino Hydroxy Propafenone-d5**

This guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for **Depropylamino Hydroxy Propafenone-d5**. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.

Core Chemical Properties

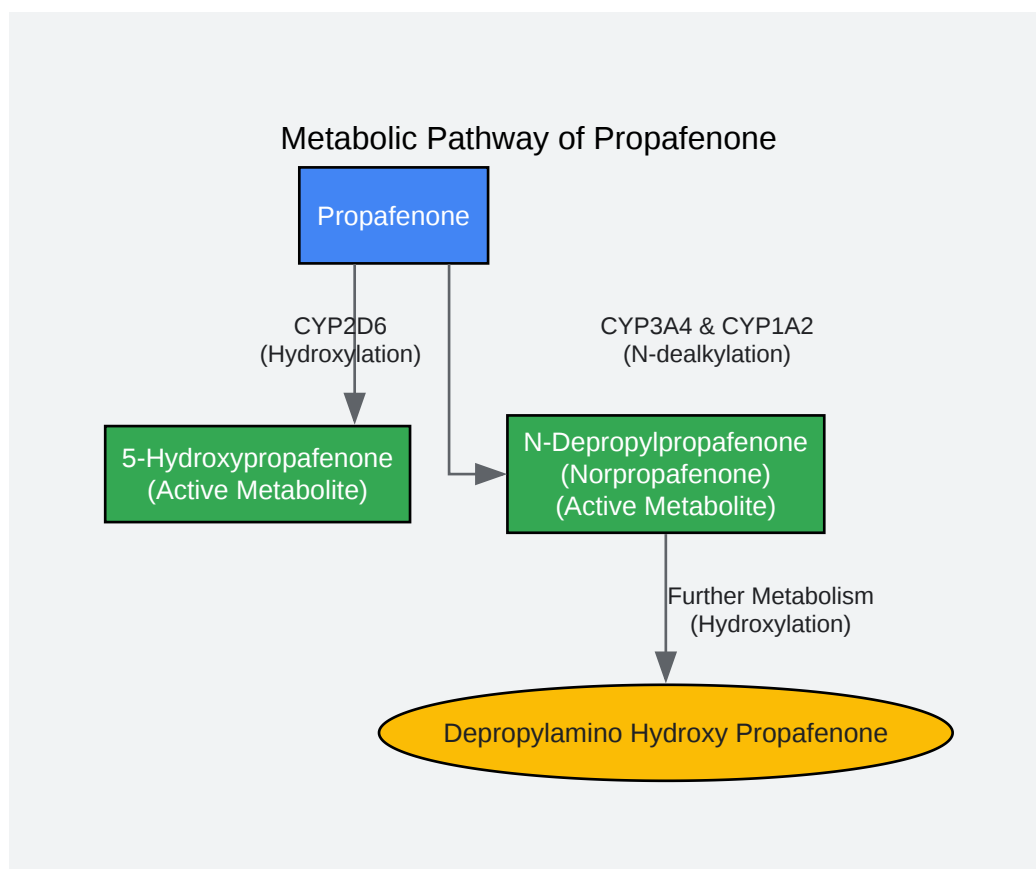
Depropylamino Hydroxy Propafenone-d5 is a deuterated analog of a metabolite of Propafenone, a Class 1C antiarrhythmic agent. The introduction of deuterium isotopes provides a valuable tool for metabolic research, particularly in studies utilizing mass spectrometry. Below is a summary of its key chemical identifiers and properties.

Property	Value	Citation(s)
IUPAC Name	1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one	[1]
CAS Number	1346598-59-1	[2][3][4]
Molecular Formula	C ₁₈ H ₁₅ D ₅ O ₄	[2][3][4]
Molecular Weight	305.38 g/mol	[2][3][4]
Appearance	Pale Yellow Oil	[2][4]
Solubility	Chloroform	[2]
Storage Temperature	-20°C	[2]
Shipping Temperature	Blue Ice	[2]

Metabolic Pathway of Propafenone

Depropylamino Hydroxy Propafenone-d5 is a labeled metabolite of Propafenone.

Propafenone undergoes extensive metabolism in the liver, primarily through the cytochrome P450 system. The two main metabolic pathways are hydroxylation and N-dealkylation, leading to the formation of active metabolites.[3][4] There are two major genetically determined patterns of propafenone metabolism, leading to extensive and poor metabolizer phenotypes.[5]

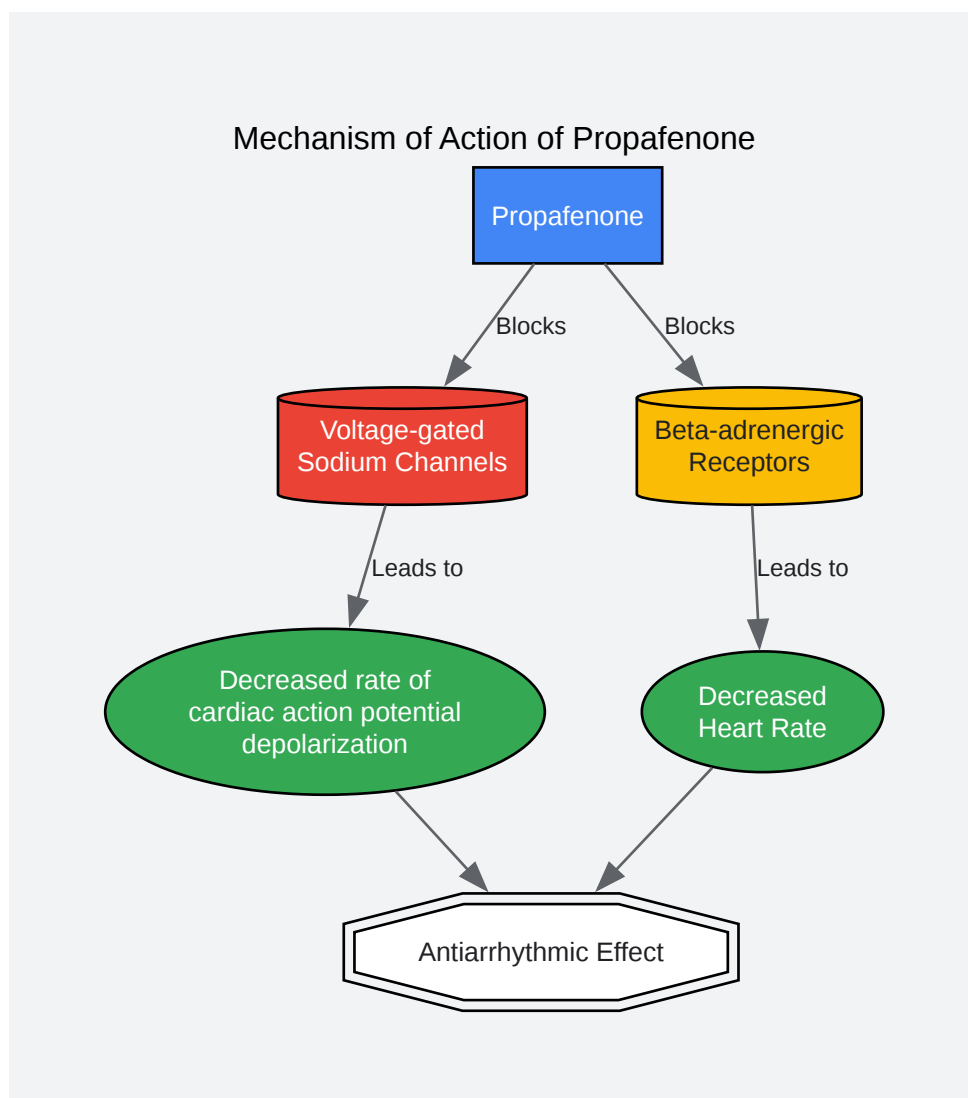


[Click to download full resolution via product page](#)

Metabolic conversion of Propafenone.

Mechanism of Action of Propafenone

Propafenone is a Class 1C antiarrhythmic drug that exerts its effects primarily by blocking sodium channels in the cardiac muscle cells.[6] This action reduces the influx of sodium ions, thereby slowing the rate of depolarization of the cardiac action potential.[7] Additionally, propafenone exhibits weak beta-adrenergic blocking activity.[7]



[Click to download full resolution via product page](#)

Signaling pathway for Propafenone's antiarrhythmic effects.

Experimental Protocols

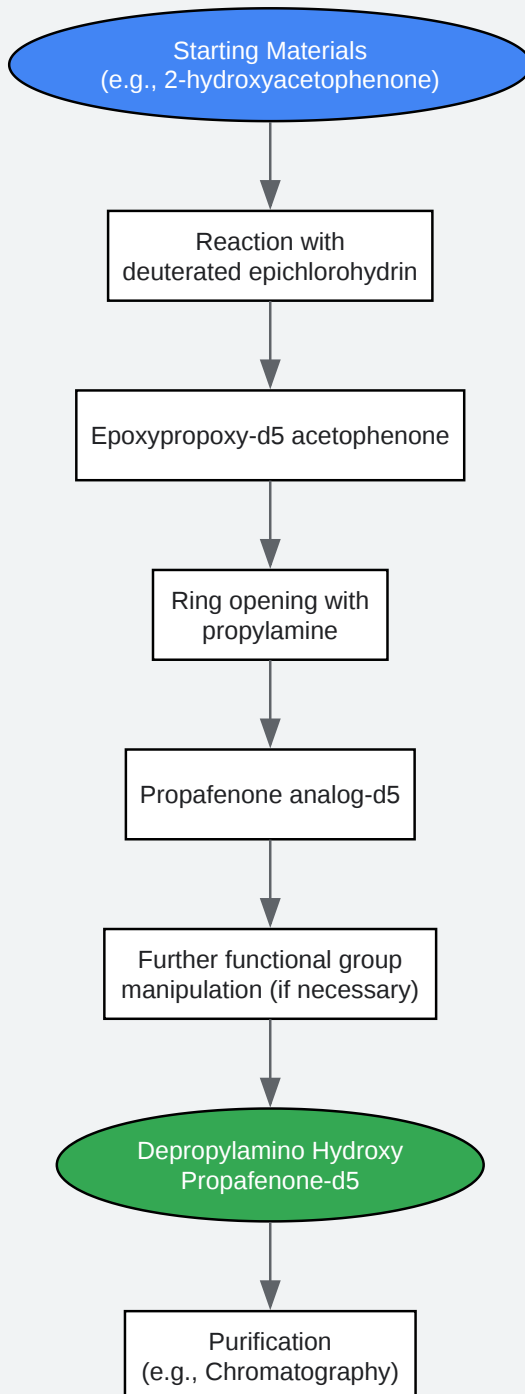
While specific synthesis and purification protocols for **Depropylamino Hydroxy Propafenone-d5** are not readily available in the public domain, the following outlines a general approach for its synthesis and analysis based on methods for propafenone and its metabolites.

Synthesis Workflow

The synthesis of Depropylamino Hydroxy Propafenone would likely follow a multi-step process analogous to the synthesis of propafenone, with the introduction of the deuterated side chain at

an appropriate step. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow for Depropylamino Hydroxy Propafenone



[Click to download full resolution via product page](#)

A potential synthetic route.

Analytical Methodology

The analysis of **Depropylamino Hydroxy Propafenone-d5**, particularly in biological matrices, would typically involve liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).

Sample Preparation: A common method for extracting propafenone and its metabolites from plasma or serum is protein precipitation followed by solid-phase extraction (SPE).

- **Protein Precipitation:** To a 500 µL plasma sample, add a precipitating agent such as acetonitrile or methanol.
- **Centrifugation:** Vortex the mixture and centrifuge to pellet the precipitated proteins.
- **Solid-Phase Extraction (SPE):** Load the supernatant onto an appropriate SPE cartridge (e.g., C18).
- **Washing:** Wash the cartridge with a weak solvent to remove interferences.
- **Elution:** Elute the analyte of interest with a strong organic solvent.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

LC-MS/MS Analysis: A sensitive and specific LC-MS/MS method can be developed for the quantification of **Depropylamino Hydroxy Propafenone-d5**.

- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- **Mass Spectrometric Detection:**
 - **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically employed.

- Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for **Depropylamino Hydroxy Propafenone-d5**. The deuterated nature of the compound would result in a distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, allowing for its use as an internal standard.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 8. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Depropylamino Hydroxy Propafenone-d5 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584964#depropylamino-hydroxy-propafenone-d5-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com